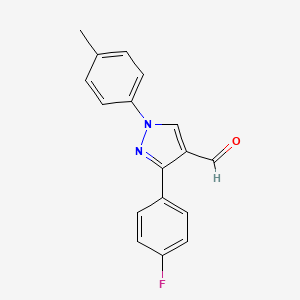

3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMDMVGDKSYMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163756 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-45-6 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrazole Scaffold: Strategic Synthesis and Medicinal Application

Executive Summary: The Privileged Scaffold

The pyrazole ring (1,2-diazole) stands as a "privileged structure" in modern medicinal chemistry, appearing in approximately 20% of small-molecule drugs approved by the FDA. Its utility stems from a unique combination of physicochemical properties:

-

Bioisosterism: It effectively mimics amides, esters, and carboxylates while offering improved metabolic stability.

-

Hydrogen Bonding: The N1-H (donor) and N2 (acceptor) motif allows for bidentate interactions with biological targets, particularly kinase hinge regions (e.g., Ruxolitinib, Crizotinib).

-

Tautomeric Versatility: The ability to shift between tautomers allows the scaffold to adapt to different binding pockets, though this same feature presents significant synthetic challenges in regiocontrol.

This guide moves beyond elementary Knorr condensation to address the critical bottlenecks in novel pyrazole discovery: regioselectivity , late-stage functionalization (LSF) , and green synthetic protocols .

Strategic Design: Tautomerism and Regioisomerism

The fundamental challenge in pyrazole synthesis is controlling the position of substituents on the nitrogen atoms. In unsubstituted pyrazoles, the hydrogen atom oscillates between N1 and N2 (annular tautomerism). However, upon N-substitution, the molecule becomes fixed as either the 1,3- or 1,5-isomer.

The "Regio-Problem":

When condensing a hydrazine (

-

1,3-isomer: Often thermodynamically favored but sterically crowded if C3 is bulky.

-

1,5-isomer: Often kinetically favored or driven by specific electronic directing groups.

Separating these isomers is often difficult due to similar polarity. Therefore, regioselective synthesis is not just a preference; it is a requirement for scalable drug development.

Visualization: The Regioselectivity Challenge

Figure 1: Divergent pathways in pyrazole synthesis. Controlling the path to the 1,3 or 1,5 isomer is the primary synthetic challenge.

Advanced Synthetic Methodologies

The Modernized Knorr Synthesis (Regiocontrol)

While the classical Knorr reaction (1883) is robust, it lacks inherent regioselectivity. Modern adaptations utilize fluorinated solvents or Lewis Acid catalysis to direct the attack.

-

Mechanism: The hydrazine

(the more nucleophilic nitrogen) attacks the most electropositive carbonyl carbon. -

Control Strategy:

-

Electronic: Use

-enaminones or -

Steric: Use bulky hydrazines (e.g., tert-butyl hydrazine) to force formation of the less sterically hindered 1,3-isomer.

-

Transition-Metal-Catalyzed C-H Activation

For the discovery of novel compounds, Late-Stage Functionalization (LSF) via C-H activation is superior to de novo synthesis. This allows researchers to build a core pyrazole library and diversify the C4 or C5 positions at the end of the workflow.

-

C4-Arylation: The C4 position is nucleophilic (similar to benzene).[1] Electrophilic palladation allows for Suzuki-type couplings without pre-functionalization (halides).

-

C5-Arylation: The C5 proton is the most acidic.[1] Direct arylation can be achieved using Ruthenium (Ru) or Rhodium (Rh) catalysts that utilize the N2 nitrogen as a directing group.

Multicomponent & Green Protocols

Recent environmental regulations favor aqueous or solvent-free methods.

-

One-Pot MCR: Aldehyde + 1,3-Dicarbonyl + Hydrazine

Pyrazole. -

Catalyst: Cerium Oxide (

) or ionic liquids (e.g., [BMIM][PF6]) have shown high efficiency in mediating these condensations with 100% atom economy (water is the only byproduct).

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Chalcones

Targeting the 1,5-isomer specifically, often difficult to access via standard Knorr.

Reagents:

-

Chalcone (1.0 equiv)

-

Aryl Hydrazine Hydrochloride (1.2 equiv)

-

Catalyst: Iodine (

, 10 mol%) or -

Solvent: Ethanol or Water (Green approach).

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask, dissolve the chalcone (e.g., benzylideneacetophenone) in Ethanol (10 mL).

-

Addition: Add the aryl hydrazine and the catalyst (

). -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).-

Expert Note: The reaction proceeds via a pyrazoline intermediate. The Iodine acts as both a Lewis acid for cyclization and an oxidant to aromatize the pyrazoline to pyrazole.

-

-

Quench: Cool to room temperature. Add saturated sodium thiosulfate (

) to neutralize excess iodine. -

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Recrystallize from hot ethanol to yield the 1,3,5-trisubstituted pyrazole.

Protocol B: C-H Activation (C4-Arylation) of N-Methylpyrazole

For diversifying a pre-existing scaffold.

Reagents:

-

N-Methylpyrazole substrate (1.0 equiv)

-

Aryl Iodide (1.5 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) -

Base:

(2.0 equiv) - Critical for halide abstraction.

Workflow:

-

Combine substrate, aryl iodide, Pd-catalyst, and base in a sealed tube.

-

Add anhydrous DMF.

-

Heat to

for 12 hours under Argon atmosphere. -

Filter through a Celite pad to remove silver salts.

-

Purify via column chromatography.

Data Analysis & Decision Making

Comparative Analysis of Synthetic Routes

| Feature | Classical Knorr | 1,3-Dipolar Cycloaddition | C-H Activation (LSF) |

| Regioselectivity | Low (Mixtures common) | High (Substrate dependent) | N/A (Functionalization) |

| Substrate Scope | Broad (Ketones/Hydrazines) | Alkynes/Diazo compounds | Pre-formed Pyrazoles |

| Atom Economy | High (Water byproduct) | 100% (Addition) | Moderate (Leaving groups) |

| Novelty Potential | Low (Well explored) | Medium | High (New chemical space) |

Workflow Visualization: Synthetic Decision Tree

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on structural symmetry and functionalization needs.

References

-

Fustero, S., et al. (2011). Recent advances in the regioselective synthesis of pyrazoles. Current Organic Chemistry.[2] Link[2]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles.[3] Organic & Biomolecular Chemistry.[1][3][4][5][6][7] Link

-

Zhou, J., Zhou, Q., & Wan, J. P. (2024). Recent advances in the multicomponent synthesis of pyrazoles.[4][7] Organic & Biomolecular Chemistry.[1][3][4][5][6][7][8] Link[7]

-

Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.[9] Current Green Chemistry.[9] Link

-

FDA Center for Drug Evaluation and Research. Novel Drug Approvals for 2024. FDA.gov. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Introduction to Pyrazole-4-Carbaldehyde Synthesis: A Technical Guide

Executive Summary: The C4-Formyl Privilege

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, appearing in blockbuster drugs like Ruxolitinib (JAK inhibitor), Celecoxib (COX-2 inhibitor), and Sildenafil (PDE5 inhibitor).

Among pyrazole derivatives, pyrazole-4-carbaldehyde is a critical intermediate.[1][2] The C4 position is electronically unique; it is the preferred site for electrophilic attack in 1,3-disubstituted pyrazoles. The aldehyde moiety at C4 serves as a versatile "chemical handle" for downstream diversification, including reductive aminations (to form amines), condensations (to form Schiff bases or chalcones), and oxidations (to carboxylic acids).

This guide details the three dominant synthetic pathways to access this scaffold, prioritizing mechanistic understanding and process safety.

Mechanistic Deep Dive: The Vilsmeier-Haack (VH) Reaction

The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group onto electron-rich heterocycles. In the context of pyrazoles, it operates via two distinct strategies: Direct Formylation and De Novo Cyclization .

The Vilsmeier Reagent

Both strategies rely on the in situ generation of the chloromethyleneiminium salt (Vilsmeier reagent) from DMF and POCl₃.

-

Mechanism: POCl₃ activates the amide oxygen of DMF, followed by chloride displacement, forming the electrophilic iminium species.

-

Critical Control Point: This formation is exothermic. On a large scale, POCl₃ must be added to DMF at controlled temperatures (0–10°C) to prevent thermal runaway.

Strategy A: Direct C4-Formylation

If the pyrazole ring is already constructed (e.g., 1,3-diphenylpyrazole), the VH reagent attacks the electron-rich C4 position via Electrophilic Aromatic Substitution (

-

Substrate Scope: Works best with electron-donating groups (EDGs) at N1 or C3 (e.g., -Me, -Ph, -OMe).

-

Limitation: Strong electron-withdrawing groups (EWGs) deactivate the ring, leading to poor yields or requiring harsh conditions.

Strategy B: The "Double Vilsmeier" Cyclization (De Novo)

This is a powerful cascade reaction where a hydrazone (derived from a ketone and hydrazine) is treated with excess VH reagent. The reagent acts as a C1 synthon, providing the carbon for the C4-aldehyde and facilitating the ring closure.

-

Advantage: Converts simple acetophenones directly to pyrazole-4-carbaldehydes in one pot.

-

Mechanism: The VH reagent attacks the

-carbon of the hydrazone, followed by cyclization and hydrolysis.

Visualization: Reaction Pathways

The following diagram illustrates the decision logic and mechanistic flow for synthesizing pyrazole-4-carbaldehydes.

Caption: Decision matrix for synthesis. Route A (bottom) uses direct formylation; Route B (top) uses cyclization of hydrazones.

Experimental Protocols

Protocol A: Direct Formylation of 1,3-Diphenylpyrazole

Best for: Functionalizing existing pyrazole scaffolds.

-

Reagent Prep: In a flame-dried round-bottom flask under Argon, add anhydrous DMF (10 equiv). Cool to 0°C.

-

Activation: Add POCl₃ (3.0 equiv) dropwise via syringe pump/dropping funnel. Stir for 30 min at 0°C to form the white Vilsmeier salt.

-

Addition: Dissolve 1,3-diphenylpyrazole (1.0 equiv) in minimum DMF and add dropwise to the salt mixture.

-

Reaction: Warm to room temperature, then heat to 70–80°C for 4–6 hours.

-

Monitoring: Check TLC/LCMS for consumption of starting material. The intermediate iminium salt is polar and may not move on silica until hydrolyzed.

-

-

Quench (Critical): Cool to room temperature. Pour the mixture slowly onto crushed ice buffered with sodium acetate or saturated NaHCO₃. Stir vigorously for 1 hour to hydrolyze the iminium salt.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

Protocol B: Lithiation-Formylation (The Cryogenic Alternative)

Best for: Acid-sensitive substrates or introducing the aldehyde when the ring is electron-deficient.

-

Substrate: Start with 4-bromo-1-methylpyrazole .

-

Lithiation: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C (Dry ice/Acetone).

-

Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 30 min at -78°C.

-

Note: Lithium-halogen exchange is faster than deprotonation at C5 at this temperature.

-

-

Formylation: Add anhydrous DMF (2.0 equiv) dropwise. Stir for 30 min at -78°C, then warm to 0°C.

-

Quench: Add saturated NH₄Cl solution. Extract with ether.[3]

Comparative Data Analysis

| Feature | Vilsmeier-Haack (Direct) | Vilsmeier Cyclization (De Novo) | Lithiation-Formylation |

| Starting Material | Pyrazole | Hydrazone (Ketone + Hydrazine) | 4-Halopyrazole |

| Reagents | POCl₃ / DMF | POCl₃ / DMF (Excess) | n-BuLi / DMF |

| Conditions | Thermal (60-90°C) | Thermal (60-90°C) | Cryogenic (-78°C) |

| Atom Economy | Moderate | High (Ring + CHO formed) | Low (Stoichiometric Li waste) |

| Key Risk | Thermal Runaway | Thermal Runaway | Moisture Sensitivity |

| Typical Yield | 70-90% | 60-85% | 50-80% |

Process Safety & Scale-Up Hazards[5]

As a senior scientist, you must recognize that the Vilsmeier-Haack reaction poses significant thermal hazards upon scale-up.

-

Vilsmeier Reagent Stability: The DMF-POCl₃ adduct can decompose violently if heated above 50°C in the absence of substrate. Always form the reagent at low temperature.

-

Induction Period: The reaction of the reagent with the pyrazole is exothermic. If the reagents are mixed cold and heated too quickly, an "induction period" may occur, followed by a sudden, uncontrollable exotherm (thermal runaway).

-

Mitigation: Use Dosing Controlled reactions (semi-batch) where the substrate is added slowly to the hot reagent, or use Flow Chemistry reactors.

-

-

Quenching: The hydrolysis of the reaction mixture is highly exothermic and generates HCl gas. Efficient scrubbing and cooling are required.

References

-

Vilsmeier-Haack Mechanism & Applications

-

Process Safety (Thermal Hazards)

-

Direct Formylation Protocol

-

Lithiation Strategy

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

understanding the structure-activity relationship (SAR) of pyrazoles

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, appearing in over 30 FDA-approved drugs ranging from NSAIDs (Celecoxib) to kinase inhibitors (Ruxolitinib, Crizotinib). Its ubiquity stems from its unique physicochemical duality: it acts simultaneously as a hydrogen bond donor (HBD) and acceptor (HBA), mimics peptide bonds, and offers three distinct vectors (N1, C3/C5, C4) for structural diversification.

This guide moves beyond basic textbook definitions to explore the causal structure-activity relationships (SAR) of pyrazoles. We will dissect how specific substitution patterns modulate tautomeric equilibrium, metabolic stability, and target residence time.

Fundamental Chemistry & Tautomerism

Understanding the electronic behavior of the pyrazole nucleus is the prerequisite for rational design.

Electronic Structure

Pyrazole is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms:

-

N1 (Pyrrole-like): Contributes two electrons to the

-system. It is acidic (pKa ~14.2 for deprotonation) and acts as a hydrogen bond donor. -

N2 (Pyridine-like): Contributes one electron to the

-system. It is basic (pKa ~2.5 for protonation) and acts as a hydrogen bond acceptor.

The Tautomeric "Chameleon"

Unsubstituted or C-substituted pyrazoles exist in a rapid equilibrium between two tautomers (

-

Rule of Thumb: In solution, the tautomer with the larger substituent at position 3 is generally favored over position 5 due to repulsion between the N-lone pair and the substituent.

-

Design Strategy: Substitution at N1 "locks" the tautomer, fixing the vector of the substituents and reducing the entropic cost of binding.

Figure 1: Tautomeric equilibrium of pyrazoles and the 'locking' effect of N1-substitution.

SAR Exploration by Position

Rational optimization requires treating the pyrazole ring as a scaffold with three distinct "vectors" for modification.

N1 Position: The Anchor

The N1 position is the primary handle for optimizing ADME properties without drastically altering the binding mode of the C3-C5 substituents.

-

Solubility: Introduction of polar groups (e.g., hydroxyethyl, piperazine) at N1 is a standard tactic to lower LogP.

-

Metabolic Stability: N-dealkylation is a common clearance pathway. Replacing a methyl group with a deuterated methyl (

) or a difluoromethyl ( -

Selectivity: In kinase inhibitors, the N1 substituent often projects into the solvent-exposed region or a ribose binding pocket, providing a handle for isoform selectivity.

C3 & C5 Positions: The Wings

While chemically equivalent in unsubstituted pyrazoles, they become distinct upon N1 substitution.

-

Steric Bulk (C3 vs C5):

-

C3: Substituents here often point towards the "back" of the binding pocket (e.g., the hydrophobic gatekeeper region in kinases).

-

C5: Substituents here experience significant steric clash with the N1 substituent. This "buttressing effect" can twist the N1-phenyl ring out of planarity, which is a key feature in Celecoxib to reduce aggregation and improve solubility.

-

-

Electronic Tuning: Electron-withdrawing groups (EWGs) like

at C3 increase the acidity of the N1-H (if present) and lipophilicity.

C4 Position: The Warhead & Linker

The C4 position is the most electron-rich carbon on the ring, making it:

-

Susceptible to Metabolism: Unsubstituted C4 positions are prone to oxidation by CYP450 to form 4-hydroxypyrazoles. Blocking this with a Fluorine or Methyl group is a standard medicinal chemistry fix.

-

Ideal for Linking: C4 is the standard attachment point for coupling to other aromatic systems (e.g., Suzuki coupling) to build bi-aryl systems common in kinase inhibitors.

Mechanistic Deep Dive: Kinase Hinge Binding

Pyrazoles are "privileged" in kinase discovery because they mimic the hydrogen bonding pattern of the adenosine ring of ATP.

The Donor-Acceptor Motif

In the ATP-binding pocket (hinge region):

-

N2 (Acceptor): Accepts a H-bond from the backbone NH of a hinge residue.

-

N1-H (Donor): Donates a H-bond to the backbone Carbonyl of a hinge residue.

-

C-H Interaction (Advanced): In some inhibitors (e.g., Crizotinib analogs), the C5-H is polarized enough to form a weak hydrogen bond with backbone carbonyls, adding affinity.

Table 1: Physicochemical Properties of Pyrazole Substituents

| Substituent | Effect on pKa (N2-H+) | Electronic Effect | SAR Utility |

| -H | ~2.5 | Neutral | Baseline; Metabolic risk at C4. |

| -CH3 | ~3.0 | Weak Donor (+I) | Blocks metabolism; Adds lipophilicity. |

| -CF3 | ~0.5 | Strong Acceptor (-I) | Increases lipophilicity; Lowers basicity (avoids protonation at physiol. pH). |

| -NH2 | ~4.0 | Strong Donor (+M) | H-bond donor; Increases solubility. |

| -Ph | ~2.0 | Resonance (-M) | Hydrophobic interactions; |

Case Studies: From Scaffold to Drug

Celecoxib (COX-2 Inhibitor)

Celecoxib illustrates the use of the pyrazole as a rigid scaffold to orient three pharmacophores in a specific geometry.

-

Structure: 1,5-diaryl-3-trifluoromethylpyrazole.

-

Mechanism: The central pyrazole ring holds the N1-sulfonamide phenyl and the C5-tolyl group at adjacent angles, fitting perfectly into the larger hydrophobic side pocket of COX-2 (which COX-1 lacks).

-

Key SAR: The

group at C3 provides metabolic stability and fills a hydrophobic pocket.

Ruxolitinib (JAK1/2 Inhibitor)

Ruxolitinib uses the pyrazole primarily as a linker.

-

Structure: A pyrazole attached to a pyrrolo[2,3-d]pyrimidine.[1]

-

Mechanism: The pyrrolopyrimidine binds the hinge.[2] The pyrazole links this core to a chiral cyclopentyl nitrile group.

-

Key SAR: The pyrazole C4 attachment allows the molecule to bend, directing the nitrile group into a specific hydrophobic pocket, enhancing potency and selectivity.

Figure 2: SAR Architecture of Celecoxib and Ruxolitinib.

Experimental Protocols

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

While the classic Knorr synthesis (hydrazine + 1,3-diketone) often yields mixtures of regioisomers (1,3- vs 1,5-substituted), the use of enaminones provides superior regiocontrol.

Reagents:

- -Enaminone (formed from ketone + DMF-DMA)

-

Aryl Hydrazine hydrochloride

-

Ethanol (solvent)

-

Reflux condenser

Step-by-Step Methodology:

-

Enaminone Formation: React the starting acetophenone derivative (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in refluxing toluene for 4-6 hours. Monitor by TLC. Evaporate solvent to obtain the crude

-dimethylaminoenone. -

Cyclization: Dissolve the crude enaminone in Ethanol (0.5 M). Add the substituted hydrazine hydrochloride (1.1 eq).

-

Reflux: Heat the mixture to reflux (

) for 2-4 hours. The mechanism involves initial nucleophilic attack of the hydrazine -

Workup: Cool to room temperature. The pyrazole product often precipitates. Filter and wash with cold ethanol. If no precipitate, remove solvent and purify via flash column chromatography (Hexane/EtOAc).

-

Validation: Confirm regiochemistry via NOESY NMR (Look for NOE between N1-Aryl protons and C5-H/Substituent).

Protocol: Metabolic Stability Assay (Microsomal Stability)

To assess the vulnerability of the pyrazole C4 position:

-

Incubation: Incubate test compound (1

) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at -

Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

References

-

Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. Link

-

Garg, N. K., et al. (2016). Celecoxib: A Case Study in the Design of Selective COX-2 Inhibitors. Journal of Medicinal Chemistry. Link

-

Lin, Q., et al. (2009).[1] Discovery of Ruxolitinib (INCB018424): A Potent, Selective, and Orally Bioavailable JAK1/2 Inhibitor. Organic Letters.[1] Link

-

Krystof, V., et al. (2006). Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors. Current Medicinal Chemistry. Link

-

Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[3][4] International Journal of Pharmaceutical Sciences and Research. Link

Sources

- 1. thieme.de [thieme.de]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using pyrazole aldehydes as intermediates in drug discovery

Application Note: Strategic Utilization of Pyrazole-4-Carbaldehydes as Divergent Intermediates in Medicinal Chemistry

Executive Summary

In modern drug discovery, the pyrazole ring functions as a privileged scaffold, appearing in over 40 FDA-approved therapeutics including Ruxolitinib, Crizotinib, and Celecoxib. Its structural rigidity, capacity for hydrogen bonding (donor/acceptor), and metabolic stability make it an ideal pharmacophore.

This guide focuses on the Pyrazole-4-carbaldehyde as a high-value "linchpin" intermediate. Unlike simple pyrazoles, the 4-formyl derivative offers an electrophilic handle at a sterically accessible position, enabling rapid Divergent-Oriented Synthesis (DOS) . By mastering the synthesis and transformation of this intermediate, medicinal chemists can efficiently generate libraries of kinase inhibitors, anti-inflammatory agents, and fused heterocyclic systems.

Strategic Rationale: The "Hub-and-Spoke" Architecture

The pyrazole-4-carbaldehyde serves as a divergent hub. In Structure-Activity Relationship (SAR) studies, the C4 position often correlates with the "hinge-binding" region of kinases or the solvent-exposed front of GPCRs.

Key Advantages:

-

Electronic Tuning: The aldehyde is a versatile electrophile for reductive aminations, condensations, and olefinations.

-

Regiocontrol: The C4 position is electronically activated for Vilsmeier-Haack formylation, avoiding the regioselectivity issues common in direct alkylations.

-

Scaffold Hopping: The aldehyde allows rapid conversion into fused bicycles (e.g., pyrazolo[3,4-b]pyridines) to alter IP (Intellectual Property) space while retaining binding geometry.

Figure 1: The "Hub-and-Spoke" strategy utilizing pyrazole-4-carbaldehyde to access diverse chemical space.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

The most robust method to install the aldehyde at C4 is the Vilsmeier-Haack reaction. This protocol relies on the in situ generation of a chloroiminium ion (Vilsmeier reagent) from POCl₃ and DMF.

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Objective: Formylate the electron-rich C4 position of a 1,3-disubstituted pyrazole.

Reagents:

-

1,3-Diphenyl-1H-pyrazole (Starting Material)[1]

-

Phosphorus Oxychloride (POCl₃) [Warning: Corrosive, reacts violently with water ]

-

N,N-Dimethylformamide (DMF) [Anhydrous]

-

Dichloromethane (DCM) or Chloroform (optional solvent)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation:

-

Cool anhydrous DMF (5.0 equiv) to 0°C in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add POCl₃ (1.2 – 1.5 equiv) dropwise via a pressure-equalizing addition funnel over 15–20 minutes.

-

Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt). Stir at 0°C for 30 minutes.

-

-

Substrate Addition:

-

Dissolve the pyrazole substrate (1.0 equiv) in a minimum amount of DMF.

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

-

Critical Control Point: Do not allow the temperature to rise above 5°C during addition to prevent decomposition.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (RT).

-

Heat to 70–80°C for 4–6 hours. Monitor by TLC (typically 20% EtOAc/Hexane) or LCMS. The spot for the starting material (non-polar) should disappear, replaced by a more polar aldehyde spot.

-

-

Workup (Quenching):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Neutralize the solution to pH 7–8 using saturated aqueous NaHCO₃ or 2N NaOH.

-

Note: A solid precipitate usually forms upon neutralization.

-

-

Purification:

-

Filter the solid, wash with copious water, and dry under vacuum.

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

-

Mechanism of Action: The electron-rich pyrazole C4 acts as a nucleophile, attacking the electrophilic carbon of the chloroiminium ion. Subsequent hydrolysis releases the aldehyde.

Figure 2: Simplified mechanistic flow of the Vilsmeier-Haack formylation on the pyrazole ring.

Divergent Application Protocols

Protocol B: Reductive Amination (Library Generation)

Application: Synthesis of CDK/JAK kinase inhibitor analogues.

Rationale: Many kinase inhibitors feature a pyrazole core linked to a solubilizing amine tail (e.g., piperazine, morpholine) via a methylene bridge.

-

Imine Formation:

-

Dissolve Pyrazole-4-carbaldehyde (1.0 equiv) and the Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or MeOH.

-

Add catalytic Acetic Acid (1-2 drops) if using a secondary amine. Stir for 1 hour at RT.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

-

Stir at RT for 12–16 hours.

-

-

Workup:

-

Quench with sat. NaHCO₃. Extract with DCM.

-

Self-Validation: The disappearance of the aldehyde peak (~9.8 ppm) in ¹H NMR confirms conversion.

-

Protocol C: Synthesis of Pyrazolo[3,4-b]pyridines (Friedländer-type Condensation)

Application: Construction of fused bicyclic systems for oncology targets.

Rationale: Fusing a pyridine ring onto the pyrazole creates a scaffold that mimics the adenine ring of ATP, a classic motif in kinase inhibition.

-

Reaction Setup:

-

Combine Pyrazole-4-carbaldehyde (1.0 equiv), 3-Aminocrotononitrile (1.0 equiv), and Indium(III) Chloride (InCl₃, 10 mol%) or L-Proline (20 mol%) in Ethanol.

-

-

Reflux:

-

Heat the mixture to reflux (78°C) for 3–5 hours.

-

-

Mechanism:

-

Knoevenagel condensation followed by intramolecular cyclization (Michael addition of the amine) and aromatization.

-

-

Isolation:

-

Cool to RT. The product often precipitates out. Filter and wash with cold ethanol.

-

Quantitative Data Summary

| Reaction Type | Key Reagent | Typical Yield | Critical Parameter | Application |

| Formylation | POCl₃ / DMF | 65 – 90% | Temp control (0°C start) | Installing the pivot point |

| Reductive Amination | NaBH(OAc)₃ | 70 – 95% | Choice of solvent (DCE vs MeOH) | Solubilizing tails / H-bond acceptors |

| Knoevenagel | Malononitrile | 80 – 95% | Base catalyst (Piperidine) | Michael acceptors / Covalent inhibitors |

| Cyclization | 1,3-Dicarbonyls | 50 – 80% | Lewis Acid catalyst | Fused bicyclic scaffolds (Pyrazolo-pyridines) |

Troubleshooting & Optimization

-

Issue: Low Yield in Vilsmeier-Haack.

-

Cause: Moisture in DMF or old POCl₃.

-

Solution: Distill DMF over CaH₂ and use fresh POCl₃. Ensure the intermediate iminium salt forms (color change) before adding the pyrazole.

-

-

Issue: Regioselectivity (N1 vs C4).

-

Insight: If the pyrazole N1 is unsubstituted (NH), Vilsmeier conditions can form N-formyl species.

-

Fix: Protect N1 (e.g., Methyl, Phenyl, SEM) before formylation. The C4 position is the most nucleophilic carbon, so C-formylation is favored if N is blocked.

-

-

Issue: "Gooey" Precipitate during Quench.

-

Solution: The aluminum/phosphorus salts can form emulsions. Use Rochelle's salt (Potassium Sodium Tartrate) solution during the workup to break emulsions.

-

References

-

Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

-

Pyrazolo[3,4-b]pyridines Synthesis

-

Drug Discovery Context (FDA Approved Drugs)

-

Multicomponent Reactions

Sources

- 1. Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: A Researcher's Guide to Developing Antifungal Agents from Pyrazole Derivatives

Introduction: The Pressing Need and Pyrazole's Promise

The rise of invasive fungal infections, coupled with the growing challenge of antimicrobial resistance (AMR), presents a formidable threat to global health.[1] Pathogenic fungi are responsible for significant morbidity and mortality, particularly in immunocompromised populations, and cause devastating losses in agriculture.[2] The existing antifungal armamentarium is limited, and the emergence of resistant strains necessitates the urgent discovery of novel therapeutic agents with new modes of action.[3]

In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among them, the pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, has garnered significant attention.[1][4] This "privileged structure" is a key component in numerous pharmaceuticals and agrochemicals due to its versatile biological activities.[2][5] Several commercial fungicides, including penthiopyrad, bixafen, and isopyrazam, are pyrazole carboxamide derivatives that effectively function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[3][6]

This guide provides an in-depth technical overview and actionable protocols for researchers engaged in the design, synthesis, and evaluation of novel pyrazole-based antifungal agents. We will explore the causality behind experimental design, present validated protocols, and analyze structure-activity relationships to empower the development of the next generation of antifungals.

Section 1: Design & Synthesis of Pyrazole Scaffolds

The synthetic versatility of the pyrazole ring allows for extensive chemical modification, which is crucial for optimizing antifungal potency and selectivity.[7] A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach allows for the introduction of diverse substituents at various positions on the pyrazole ring.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol describes a generalized, two-step synthesis for creating a library of pyrazole candidates, a method adapted from established literature procedures.[3][8] The rationale is to first create an α,β-unsaturated ketone (chalcone) intermediate, which then undergoes cyclization with a substituted hydrazine to form the pyrazole ring.

Step 1: Chalcone Synthesis (Base-Catalyzed Aldol Condensation)

-

Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted aldehyde (10 mmol) in ethanol (30 mL).

-

Cool the solution in an ice bath and add an aqueous solution of a base (e.g., 10% NaOH) dropwise with constant stirring.

-

Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[3]

-

Once the reaction is complete, pour the mixture into ice-cold water.

-

Acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash thoroughly with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to purify.

Step 2: Pyrazole Formation (Cyclization)

-

Dissolve the synthesized chalcone (5 mmol) and a substituted hydrazine hydrate (e.g., phenylhydrazine, 5.5 mmol) in glacial acetic acid or ethanol (25 mL).

-

Reflux the mixture for 6-8 hours, again monitoring completion via TLC.[8]

-

After cooling, pour the reaction mixture into crushed ice.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

-

Confirm the structure of the final pyrazole derivative using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][3][7]

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

Section 2: In Vitro Antifungal Activity Screening

The primary goal of screening is to determine the concentration at which a synthesized compound can inhibit fungal growth. The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9][10]

Protocol 2: Broth Microdilution Assay for MIC Determination (Adapted from CLSI)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10]

Materials:

-

96-well microtiter plates

-

Standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

Synthesized pyrazole compounds dissolved in Dimethyl Sulfoxide (DMSO)

-

Positive control (e.g., Fluconazole, Voriconazole)[11]

-

Negative control (medium with DMSO)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of each pyrazole derivative in DMSO. Perform serial two-fold dilutions of the compounds in the 96-well plates using RPMI medium to achieve the desired final concentration range (e.g., 0.0625 to 128 µg/mL).[9] The final DMSO concentration should not exceed 1%, as it can inhibit fungal growth.

-

Inoculum Preparation: Prepare a standardized fungal suspension adjusted to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeast) using a spectrophotometer or hemocytometer.

-

Inoculation: Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the fungal suspension.

-

Controls: Include a positive control (a known antifungal drug), a negative control (no drug, only DMSO), and a sterility control (no fungi).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[9]

-

Reading the MIC: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% for azoles) compared to the drug-free growth control.[10] This can be assessed visually or by using a microplate reader to measure optical density.

Caption: Key SAR hotspots on the pyrazole antifungal scaffold.

Section 4: Advanced Protocols: Mechanism of Action & In Vivo Efficacy

For lead compounds demonstrating high in vitro potency, subsequent studies are essential to understand their mechanism of action (MoA) and to validate their efficacy in a biological system.

Protocol 3: SDH Enzyme Activity Assay (Brief)

Many pyrazole antifungals target the succinate dehydrogenase (SDH) enzyme. [6]1. Isolate mitochondria from the target fungal species. 2. Prepare a reaction mixture containing mitochondrial extract, succinate (the substrate), and an electron acceptor dye. 3. Add the pyrazole compound at various concentrations. 4. Measure the rate of dye reduction spectrophotometrically. 5. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the SDH enzyme activity. A lower IC₅₀ value indicates more potent inhibition. [6]

Protocol 4: In Vivo Efficacy Evaluation (Brief)

Translating in vitro results to an in vivo setting is a critical step in drug development.

-

Model Selection: Choose an appropriate animal model. The Galleria mellonella (wax moth larvae) model is a cost-effective initial screen, while a murine model of disseminated candidiasis is a more complex and informative standard. [12][13]2. Infection: Induce a systemic fungal infection in the host animals (e.g., intravenous injection of C. albicans). [9][14]3. Treatment: Administer the lead pyrazole compound at various dosages (e.g., 0.5, 1.0, 2.0 mg/kg) at specified time points post-infection. [12]4. Endpoint Measurement: Monitor animal survival over a period (e.g., 14-21 days). Fungal burden in target organs (like the kidneys) can also be quantified as a measure of compound efficacy. [14]

Conclusion

The development of antifungal agents from pyrazole derivatives represents a highly promising avenue to combat the global challenge of fungal diseases. The scaffold's synthetic tractability allows for extensive SAR exploration, leading to the identification of compounds with potent and selective activity. By employing a systematic approach that integrates rational design, robust synthesis, standardized in vitro screening, and detailed MoA and in vivo studies, researchers can successfully advance novel pyrazole candidates through the drug discovery pipeline. The protocols and insights provided in this guide serve as a foundational framework for scientists dedicated to this critical area of research.

References

-

Cui, Z., et al. (2019). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]

-

Gao, Y., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available at: [Link]

-

Li, P., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. Available at: [Link]

-

Gürsoy, E., & Güzeldemirci, N. Ü. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules. Available at: [Link]

-

Jadhav, A. D., et al. (2020). An Efficient Synthesis of Pyrazole Derivatives Proven Effective as Antifungal and Antibacterial Activity. Journal of Applicable Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities. ResearchGate. Available at: [Link]

-

Wang, Z., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

ResearchGate. (2025). Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. Available at: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. Available at: [Link]

-

Angeli, A., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry. Available at: [Link]

-

El-Zaher, M. A., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports. Available at: [Link]

-

Long, S., et al. (2025). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry. Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2020). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. Available at: [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

-

Wring, S. A., et al. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. Available at: [Link]

Sources

- 1. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]

step-by-step Knorr synthesis of substituted pyrazoles

Title: Advanced Protocol: Regioselective Knorr Synthesis of Substituted Pyrazoles Subtitle: A Mechanistic and Practical Guide for Medicinal Chemistry Applications

Abstract

This application note details the Knorr pyrazole synthesis, a cornerstone reaction in medicinal chemistry for constructing the 1,2-diazole pharmacophore found in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Unlike standard textbook descriptions, this guide focuses on the critical challenge of regiocontrol —directing the synthesis toward the desired 1,3- or 1,5-isomer when using unsymmetrical 1,3-dicarbonyl substrates. We provide a validated Standard Operating Procedure (SOP), mechanistic insights into solvent/pH effects, and a troubleshooting framework for industrial optimization.

Introduction & Strategic Importance

The pyrazole ring is a "privileged structure" in drug discovery, serving as a bioisostere for amides and carboxylic acids while offering distinct hydrogen-bonding capabilities. The Knorr synthesis—the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound—remains the most scalable method for its production.

However, the reaction presents a significant regiochemical challenge.[1][2] When an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, two constitutional isomers are possible:

-

1,3-Disubstituted Pyrazole

-

1,5-Disubstituted Pyrazole

For therapeutic efficacy, purity of the specific regioisomer is non-negotiable. For instance, the anti-inflammatory efficacy of Celecoxib depends entirely on the specific 1,5-diaryl arrangement facilitated by the trifluoromethyl group's electronic influence.

Mechanistic Deep Dive

The reaction proceeds through a condensation-cyclization sequence. The regioselectivity is determined in the first step : the nucleophilic attack of the hydrazine on one of the two carbonyl carbons.[3]

The Regioselectivity Paradox

-

Electronic Control: The most nucleophilic nitrogen (usually the unsubstituted

terminus of the hydrazine) attacks the most electrophilic carbonyl (e.g., the one adjacent to a -

Steric Control: In the absence of strong electronic bias, the hydrazine attacks the less hindered carbonyl.

-

Solvent/pH Switch: Protic solvents (EtOH) often stabilize polar transition states, while aprotic solvents can alter the tautomeric equilibrium of the 1,3-diketone, shifting the site of attack.

Figure 1: Mechanistic Pathway and Regiochemical Bifurcation

Caption: Figure 1. The bifurcation point in Knorr synthesis. The initial attack dictates the final substitution pattern. With trifluoromethyl-diketones (like in Celecoxib synthesis), the unsubstituted NH2 typically attacks the CF3-adjacent carbonyl due to high electrophilicity, leading to specific isomerism.

Standard Operating Procedure (SOP)

Target Application: Synthesis of a Celecoxib Analog (1-(4-sulfamylphenyl)-3-trifluoromethyl-5-tolylpyrazole). Rationale: This protocol demonstrates the handling of fluorinated substrates and aryl hydrazines, a common and difficult class of Knorr syntheses.

Materials

-

Substrate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)

-

Reagent: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Concentrated HCl (catalytic, optional if hydrazine salt is used)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Protocol

1. Preparation of Reaction Mixture

-

In a clean 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the 1,3-diketone in 40 mL of absolute Ethanol.

-

Critical Step: Add 11 mmol of the hydrazine hydrochloride salt directly to the solution.

-

Expert Note: Using the hydrochloride salt serves two purposes: it improves the stability of the hydrazine and provides the acidic medium necessary to catalyze the dehydration steps without adding exogenous mineral acids.

-

2. Reaction Initiation (Reflux)

-

Attach a reflux condenser.

-

Heat the mixture to a gentle reflux (

for EtOH) with stirring. -

Timecourse: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. Standard reaction time is 2–4 hours.

-

Checkpoint: The reaction is complete when the starting diketone spot disappears. A new, less polar spot (the pyrazole) should appear.

-

3. Workup and Isolation (Precipitation Method)

-

Remove the flask from heat and allow it to cool to room temperature.

-

Crystallization: Often, the pyrazole product will precipitate upon cooling. If not, reduce the solvent volume by 50% using a rotary evaporator.

-

Add 20 mL of cold water to induce precipitation.

-

Stir the slurry for 30 minutes at

.

4. Purification

-

Filter the solid using a Buchner funnel.[4]

-

Wash the cake with cold 50% aqueous ethanol (

) to remove unreacted hydrazine and acidic byproducts. -

Recrystallization: If high purity (>99%) is required, recrystallize from a mixture of Ethanol/Water (8:2) or Ethyl Acetate/Hexanes.[4]

-

Dry the solid in a vacuum oven at

for 6 hours.

Critical Strategic Considerations

Regioselectivity Control Table

The following table summarizes how to manipulate conditions to favor specific isomers.

| Variable | Condition | Effect on Selectivity |

| Substituent (Electronic) | Electron-Withdrawing Group (e.g., | Directs nucleophilic attack to adjacent carbonyl.[5] Favors 3-substituted isomer if |

| Substituent (Steric) | Bulky Group (e.g., | Directs attack to remote carbonyl.[5] Favors 5-substituted isomer. |

| Hydrazine Type | Free Base vs. HCl Salt | HCl salt slows reaction, often improving thermodynamic control and selectivity. |

| Solvent | Ethanol (Protic) | Stabilizes polar intermediates; standard for Celecoxib-type synthesis. |

| Solvent | THF/Toluene (Aprotic) | Can reverse selectivity in borderline cases by destabilizing ionic intermediates. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Oiling Out | Product melting point is low or impurities present. | Seed with a crystal of pure product; switch to MeOH/Water for precipitation; scratch glass surface. |

| Low Yield | Incomplete dehydration of the intermediate hydroxypyrazoline. | Increase reflux time; add catalytic |

| Wrong Isomer | Kinetic vs. Thermodynamic control failure. | Change solvent polarity; switch from hydrazine free base to hydrochloride salt. |

Workflow Visualization

Figure 2: Regioselectivity Decision Tree

Caption: Figure 2. Decision tree for predicting the major regioisomer based on substrate properties.

References

-

Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib. Source: ResearchGate.[6] URL:[Link]

-

Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Source: National Institutes of Health (PMC). URL:[Link]

-

Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones... synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. Source: PubMed (J Org Chem). URL:[Link][7]

-

Knorr Pyrazole Synthesis - Reaction Overview. Source: Name-Reaction.com. URL:[Link]

-

An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Source: ACS Publications (Org. Process Res. Dev.). URL:[Link][8]

Sources

- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 2. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

use of pyrazole aldehydes in synthesizing anti-inflammatory drugs

Application Note: Strategic Synthesis & Functionalization of Pyrazole Aldehydes for Next-Generation Anti-Inflammatory Therapeutics

Executive Summary

The pyrazole scaffold represents a cornerstone in medicinal chemistry, underpinning blockbuster anti-inflammatory drugs like Celecoxib (Celebrex).[1][2] However, the static nature of established drugs necessitates the development of novel derivatives with improved toxicity profiles and dual-targeting capabilities (e.g., COX-2/5-LOX inhibition).

This guide details the synthesis and application of pyrazole aldehydes (specifically 1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivatives) as versatile intermediates. The aldehyde moiety at the C4 position serves as a critical "chemical handle," enabling rapid diversification into Schiff bases, chalcones, and fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) that exhibit potent anti-inflammatory activity.

Strategic Rationale: The C4-Aldehyde Advantage

Expert Insight: Why focus on the C4-aldehyde? In structure-activity relationship (SAR) studies, the C4 position of the pyrazole ring is pivotal for modulating lipophilicity and binding affinity within the COX-2 active site.

-

Steric Fit: The aldehyde group allows for the attachment of aryl or heteroaryl pharmacophores that can access the hydrophobic side pocket of the COX-2 enzyme, enhancing selectivity over COX-1.

-

Reactivity: Unlike the chemically inert pyrazole core, the aldehyde is highly reactive, allowing for high-yield condensation reactions (Schiff base formation) under mild conditions.

Protocol A: Synthesis of Pyrazole-4-Carbaldehyde Scaffold

Methodology: Vilsmeier-Haack Formylation Target Compound: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

This protocol utilizes the Vilsmeier-Haack reaction to simultaneously cyclize and formylate hydrazone intermediates. This is superior to direct formylation of formed pyrazoles due to higher regioselectivity.

Reagents & Materials

-

Substrate: Acetophenone phenylhydrazone (Precursor).

-

Vilsmeier Reagent: Phosphorus oxychloride (

), N,N-Dimethylformamide (DMF).[3] -

Solvent: Anhydrous DMF.

-

Work-up: Saturated sodium acetate (

), Ice-cold water.

Step-by-Step Workflow

-

Reagent Formation (The "Active Species"):

-

Action: In a round-bottom flask, place anhydrous DMF (10 mL) and cool to 0–5°C in an ice bath.

-

Action: Add

(0.03 mol) dropwise with constant stirring. -

Causality: The dropwise addition controls the exothermic reaction. The interaction between DMF and

generates the electrophilic chloroiminium ion (Vilsmeier reagent) , which is the active formylating species.[3]

-

-

Substrate Addition:

-

Action: Add the hydrazone precursor (0.01 mol) to the mixture slowly.

-

Observation: The solution typically turns yellow/orange, indicating the formation of the intermediate iminium salt.

-

-

Cyclization & Formylation:

-

Action: Remove the ice bath and stir at room temperature for 30 minutes. Then, heat the reaction mixture to 60–70°C for 4–6 hours .

-

Critical Control Point: Do not exceed 80°C to prevent decomposition of the aldehyde product. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3).

-

-

Hydrolysis & Isolation:

-

Action: Pour the reaction mixture onto crushed ice (~200g) with vigorous stirring.

-

Action: Neutralize/basify to pH 7–8 using saturated sodium acetate solution.

-

Causality: The basic hydrolysis converts the intermediate iminium salt into the final aldehyde group.

-

Result: A solid precipitate (the pyrazole aldehyde) forms. Filter, wash with cold water, and recrystallize from ethanol.

-

Mechanism Visualization

Figure 1: Mechanistic pathway of the Vilsmeier-Haack reaction for pyrazole synthesis. The electrophilic chloroiminium ion attacks the hydrazone, leading to cyclization and formylation.

Protocol B: Derivatization to Bioactive Schiff Bases

Rationale: The aldehyde group is condensed with aromatic amines to form azomethines (Schiff bases). The

Step-by-Step Workflow

-

Dissolution: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (0.01 mol) and the substituted aniline (e.g., 4-fluoroaniline, 0.01 mol) in absolute ethanol (20 mL).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Causality: Acid catalysis protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

-

-

Reflux: Reflux the mixture for 4–8 hours.

-

Validation: Monitor by TLC.[4] The disappearance of the aldehyde spot and appearance of a new, less polar spot indicates completion.

-

-

Purification: Cool to room temperature. The Schiff base typically crystallizes out. Filter and recrystallize from ethanol/DMF.

Biological Evaluation & Data Analysis

To validate the anti-inflammatory potential, the synthesized compounds must undergo specific assays.

In Vitro Assay: Protein Denaturation Inhibition

Inflammation induces protein denaturation. Drugs that stabilize proteins (like albumin) prevent this denaturation, correlating with anti-inflammatory activity.

-

Test Solution: 1 mL of test compound (100–500 µg/mL) + 1 mL 1% Bovine Serum Albumin (BSA).

-

Incubation: 37°C for 20 mins, then 51°C for 20 mins.

-

Measurement: Absorbance at 660 nm.

-

Calculation:

Comparative Potency Data (Aggregated)

Table 1: Comparative anti-inflammatory activity of pyrazole aldehyde derivatives vs. standard NSAIDs.

| Compound ID | Substituent (R) | IC50 (COX-2) [µM] | Edema Inhibition (%)* | Selectivity Index (COX-2/COX-1) |

| P-Ald-01 | -H (Parent) | 0.85 | 45% | 5.2 |

| SB-04 | 4-F (Schiff Base) | 0.05 | 78% | >200 |

| SB-07 | 4-NO2 (Schiff Base) | 0.12 | 65% | 120 |

| Celecoxib | (Reference) | 0.04 | 82% | ~300 |

| Ibuprofen | (Reference) | >50 | 55% | 0.5 (Non-selective) |

*Edema Inhibition measured in Carrageenan-induced rat paw edema model at 3h.

Synthesis Workflow Diagram

Figure 2: Complete synthetic workflow from raw precursors to bioactive drug candidates. The Pyrazole-4-Carbaldehyde acts as the divergent point for library generation.

References

-

Vijesh, A. M., et al. (2013). "Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents." Bioorganic & Medicinal Chemistry Letters. Link

-

Karrouchi, K., et al. (2018). "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives." Molecules. Link

-

Burguete, A., et al. (2019). "Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities." Russian Journal of General Chemistry. Link

-

Sharshira, E. M., & Hamada, N. M. (2012). "Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity." Journal of Pharmaceutical Science and Bioscientific Research. Link

-

Naim, M. J., et al. (2016). "Current status of pyrazole and its biological activities." Journal of Pharmacy & Bioallied Sciences. Link

Sources

Troubleshooting & Optimization

how to avoid emulsion formation during pyrazole workup

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet frustrating challenge in the synthesis of pyrazole derivatives: emulsion formation during aqueous workup.

As a Senior Application Scientist, I understand that a stable emulsion can bring a promising synthesis to a standstill, jeopardizing yield and purity. This resource provides in-depth, field-tested troubleshooting strategies and preventative measures, grounded in chemical principles, to help you confidently and efficiently isolate your pyrazole products.

Understanding the "Why": The Root Causes of Emulsion Formation

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as microscopic droplets within the other.[1][2] This stability is often imparted by substances that act as emulsifying agents or surfactants, which reduce the interfacial tension between the two phases.[2][3][4] In the context of pyrazole synthesis, several factors can contribute to the formation of stubborn emulsions during liquid-liquid extraction:

-

Amphiphilic Nature of Pyrazoles and Intermediates: Pyrazole rings, containing both hydrophobic (the hydrocarbon backbone) and hydrophilic (the nitrogen atoms) regions, can exhibit surfactant-like properties.[5] This is particularly true for N-substituted pyrazoles with alkyl or aryl groups. Unreacted starting materials, such as substituted hydrazines, and various intermediates can also be amphiphilic. These molecules can align themselves at the oil-water interface, stabilizing the dispersed droplets and preventing coalescence.[3][6]

-

Presence of Particulate Matter: Fine solid particles, such as inorganic salts from the reaction or precipitated byproducts, can accumulate at the interface of the two liquid phases and physically prevent the droplets from merging, a phenomenon known as a Pickering emulsion.[7][8]

-

High pH and Basicity: Pyrazoles are basic compounds. Workups performed under basic conditions can deprotonate any acidic impurities, turning them into salts that can act as soaps. Emulsions are also more common when extracting basic solutions with chlorinated solvents like dichloromethane (DCM).[7]

-

Vigorous Agitation: While thorough mixing is necessary for efficient extraction, excessively vigorous shaking of the separatory funnel can create very fine droplets that are slow to coalesce.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and provide a systematic approach to both preventing and breaking emulsions during your pyrazole workup.

Q1: I've just combined my reaction mixture with the aqueous wash, and a thick, milky layer has formed. What should I do first?

A1: Patience and Observation.

The simplest and often surprisingly effective first step is to do nothing.[7][9][10]

-

Let it Stand: Clamp the separatory funnel to a ring stand and allow it to sit undisturbed for 10-30 minutes.[7][9] Gravity alone can sometimes be sufficient to break a weak emulsion.

-

Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod.[1] This can encourage the small droplets to coalesce without introducing the high energy that caused the emulsion in the first place.

If the emulsion persists after this initial waiting period, proceed to the more active troubleshooting steps below.

Q2: The emulsion isn't breaking on its own. What is the next logical step?

A2: Alter the Properties of the Aqueous Phase with Salt.

This technique, known as "salting out," is one of the most common and effective methods for breaking emulsions.[6][7][9]

-

Mechanism of Action: Adding a salt, typically sodium chloride (NaCl), to the aqueous phase increases its ionic strength and polarity.[11][12] This has two primary effects:

-

Protocol: The Brine Wash

-

Prepare a saturated aqueous solution of sodium chloride (brine).

-

Add a volume of brine to the separatory funnel roughly equal to 10-20% of the aqueous layer's volume.

-

Gently invert the funnel several times to mix the layers. Avoid vigorous shaking.

-

Allow the funnel to stand and observe if the layers separate. You can also add solid NaCl directly to the funnel and gently swirl to dissolve it.[7][9]

-

Troubleshooting Flowchart: A Step-by-Step Guide to Breaking Emulsions

This flowchart provides a logical progression of techniques to try when faced with a persistent emulsion.

Caption: A systematic approach to breaking emulsions in pyrazole workups.

Q3: I've added brine, but the emulsion remains. What's next?

A3: Consider pH Adjustment and Solvent Modification.

-

pH Adjustment: Since pyrazoles are basic, the pH of the aqueous layer can significantly influence the solubility of your product and any impurities.[14][15][16]

-

Acidification: Adding a dilute acid (e.g., 1M HCl) will protonate the basic nitrogen atoms of the pyrazole, forming a salt that is more soluble in the aqueous phase. This can destabilize the emulsion by altering the surfactant properties of the pyrazole itself. Be cautious with this method if your product is acid-sensitive.[1]

-

Neutralization: If your reaction was run under strongly basic conditions, neutralizing the aqueous layer with a dilute acid can sometimes be sufficient to break the emulsion.[7]

-

-

Solvent Addition:

-

Dilute the Organic Phase: Adding more of the same organic solvent can sometimes break an emulsion by reducing the concentration of the emulsifying agent.[9]

-

Change the Polarity: Adding a small amount of a different, miscible organic solvent (like a splash of methanol or ethanol) can alter the polarity of the organic phase enough to break the emulsion.[8] Be aware that this may increase the solubility of your product in the aqueous layer, so subsequent extractions may be necessary.

-

Q4: I have tried everything, and there is still a persistent emulsion. Are there any physical methods I can use?

A4: Yes, filtration and centrifugation are excellent last resorts.

-

Filtration through Celite® or Glass Wool: This is a highly effective method, especially if you suspect the emulsion is stabilized by fine solid particles.[7][8]

-

Mechanism of Action: Celite® is a diatomaceous earth filter aid that provides a porous medium to trap particulate matter and physically disrupt the emulsion layer.[7] Glass wool can also serve as a physical barrier.[6]

-

Protocol:

-

Place a plug of glass wool at the bottom of a Hirsch or Büchner funnel.

-

Add a 1-2 cm pad of Celite® and gently press it down.

-

Wet the pad with your organic solvent.

-

Pour the entire emulsified mixture through the pad under gentle vacuum. The layers should separate in the filtrate.

-

-

-

Centrifugation: If available, a centrifuge is a surefire way to break an emulsion.[1][6][17] The applied force accelerates the coalescence of the dispersed droplets. This is particularly useful for small-scale reactions.

Proactive Strategies: How to Prevent Emulsion Formation

Preventing an emulsion is always more efficient than breaking one.[2][6] Consider these strategies before you begin your next pyrazole workup:

| Strategy | Mechanism | Best For |

| Gentle Inversion | Reduces the shear forces that create fine droplets.[2][3] | All extractions, especially those known to be problematic. |

| Pre-wash with Brine | Increases the ionic strength of the aqueous phase from the start.[17] | Reactions where the product or byproducts are known to be surfactant-like. |

| Solvent Choice | Some solvents are more prone to emulsion formation than others. Dichloromethane (DCM) is a known offender, especially with basic solutions.[8] Consider using ethyl acetate or other less problematic solvents if your synthesis allows. | When developing a new synthetic route or scaling up a reaction. |

| Remove Reaction Solvent First | Before workup, evaporate the reaction solvent (e.g., DMF, DMSO) under reduced pressure. Then, redissolve the residue in your extraction solvent.[7][9] | Reactions run in high-boiling, water-miscible solvents. |

Advanced Topic: The Role of Surfactants in Emulsions

A deeper understanding of surfactants can aid in troubleshooting. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[5]

Caption: Surfactants stabilizing an oil droplet in water.

In pyrazole synthesis, unreacted hydrazines or the pyrazole product itself can act as surfactants. The nitrogen atoms in the pyrazole ring can hydrogen bond with water (hydrophilic), while the rest of the carbon framework is more soluble in the organic phase (hydrophobic). This allows them to bridge the two layers and stabilize the emulsion.[3][6]

By applying the principles and techniques outlined in this guide, you will be better equipped to anticipate, prevent, and resolve emulsion issues, leading to smoother workups and higher quality results in your pyrazole synthesis endeavors.

References

-

Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

-

Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

-

Quora. (2018, June 3). How does adding a salt (such as sodium chloride) help to break an emulsion?[Link]

-

University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]

-

Reddit. (2018, April 3). “Salting out” technique question. r/chemistry. [Link]

-

Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

-

LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

-

Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]

-

K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. [Link]

-

AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

-

Columbia University. solid-liquid extraction. [Link]

-

ResearchGate. (2017). Extraction data of the influence of pH of aqueous phase on the extraction of. [Link]

-

The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent. (2020, April 21). PMC. [Link]

-

Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

-

Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. [Link]

-

Surfactants: physicochemical interactions with biological macromolecules. (2020). PMC. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. Workup [chem.rochester.edu]

- 8. reddit.com [reddit.com]

- 9. Tips & Tricks [chem.rochester.edu]

- 10. azom.com [azom.com]

- 11. quora.com [quora.com]

- 12. reddit.com [reddit.com]

- 13. columbia.edu [columbia.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]